molecular formula C17H25BO3 B1424852 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-99-0

2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1424852
M. Wt: 288.2 g/mol
InChI Key: FDACVYOXAXFBCX-UHFFFAOYSA-N
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Description

“2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that has been studied for its potential applications in various fields . It is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Synthesis Analysis

The synthesis of this compound involves a five-step process starting from 2-hydroxybenzoic acid . The final compound was examined for its antibacterial activity . The structure of the compound was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” was confirmed using various techniques such as H and C-NMR, LC-MS, FT-IR, and elemental analysis . The disappearance of NH protons in NMR as well as IR spectra confirmed the synthesis of the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.02 g/mol . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of the Application: This compound has been synthesized and studied for its antibacterial activity . It is a derivative of 1,3,4-oxadiazole, a nucleus found in many therapeutic agents .
  • Methods of Application or Experimental Procedures: The synthesis of this compound involves a five-step process starting from 2-hydroxybenzoic acid . The common methods used for the synthesis of 1,3,4-oxadiazoles involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents .
  • Results or Outcomes: The structure of the compound was confirmed based on H and C-NMR, LC-MS, FT-IR, and elemental analysis . The disappearance of NH protons in NMR as well as IR spectra confirmed the synthesis of the oxadiazole ring .

Application 2: [2-(cyclopropylmethoxy)phenyl]boronic acid

  • Summary of the Application: This compound is a boronic acid derivative . Boronic acids are commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application or Experimental Procedures: The compound can be purchased from chemical suppliers and used directly in reactions . The specific procedures would depend on the reaction being performed .
  • Results or Outcomes: The outcomes would depend on the specific reaction being performed .

Application 3: 4-[2-(cyclopropylmethoxy)ethyl]phenol

  • Summary of the Application: This compound is a phenol derivative . Phenols are commonly used in organic synthesis for a variety of reactions .
  • Methods of Application or Experimental Procedures: The compound can be purchased from chemical suppliers and used directly in reactions . The specific procedures would depend on the reaction being performed .
  • Results or Outcomes: The outcomes would depend on the specific reaction being performed .

Application 4: [2-(cyclopropylmethoxy)phenyl]boronic acid

  • Summary of the Application: This compound is a boronic acid derivative . Boronic acids are commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application or Experimental Procedures: The compound can be purchased from chemical suppliers and used directly in reactions . The specific procedures would depend on the reaction being performed .
  • Results or Outcomes: The outcomes would depend on the specific reaction being performed .

Application 5: 4-[2-(cyclopropylmethoxy)ethyl]phenol

  • Summary of the Application: This compound is a phenol derivative . Phenols are commonly used in organic synthesis for a variety of reactions .
  • Methods of Application or Experimental Procedures: The compound can be purchased from chemical suppliers and used directly in reactions . The specific procedures would depend on the reaction being performed .
  • Results or Outcomes: The outcomes would depend on the specific reaction being performed .

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-12-6-9-15(19-11-13-7-8-13)14(10-12)18-20-16(2,3)17(4,5)21-18/h6,9-10,13H,7-8,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDACVYOXAXFBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718754
Record name 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1185836-99-0
Record name 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185836-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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